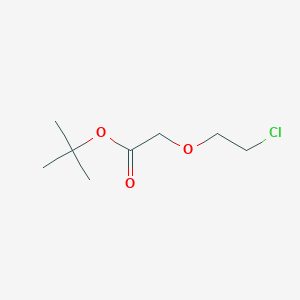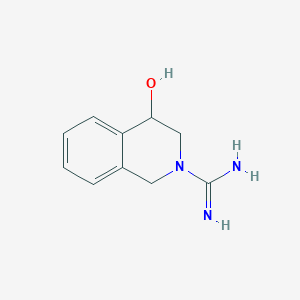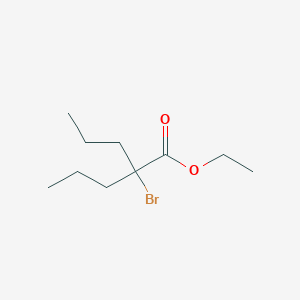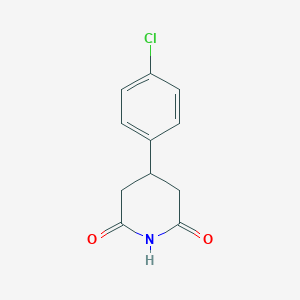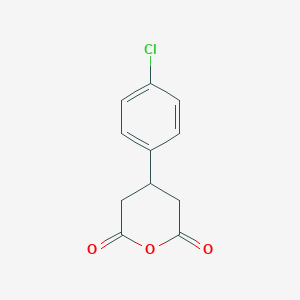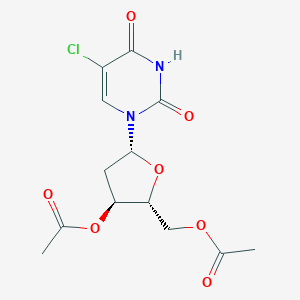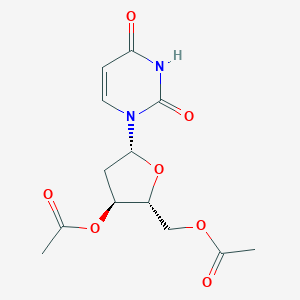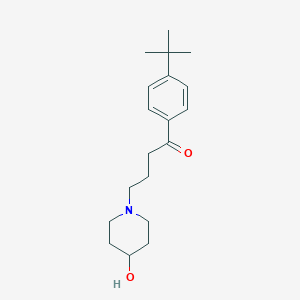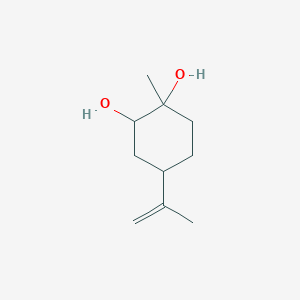
p-メンタン-8-エン-1,2-ジオール
概要
説明
1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)- is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.2487 . It is also known by several other names, including limonene-1,2-diol and limonene glycol . This compound is a derivative of limonene, a naturally occurring terpene found in the oils of citrus fruits.
科学的研究の応用
1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
Target of Action
p-Menth-8-ene-1,2-diol, also known as 1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)-, is a natural product that is used in research related to life sciences
Mode of Action
It is known that the compound undergoes biotransformation in the enzymatic system of bacteria, fungi, and insects . The process involves the action of alcohol oxidizing enzymes (alcohol oxidases or alcohol dehydrogenases) and aldehyde dehydrogenase .
Biochemical Pathways
The biochemical pathways affected by p-Menth-8-ene-1,2-diol involve the transformation of monoterpenes in the enzymatic system of microorganisms and insects . The compound undergoes hydroxylation at the C-7 carbon in the first step, followed by the oxidation of the primary alcohol to acid in the next step . This process results in the formation of p-menth-1-ene-7,8-diol and 8-hydroxy-p-menth-1-en-7-oic acid .
Result of Action
The compound’s transformation results in the formation of p-menth-1-ene-7,8-diol and 8-hydroxy-p-menth-1-en-7-oic acid , which may have their own biological activities.
Action Environment
The action of p-Menth-8-ene-1,2-diol can be influenced by environmental factors. For instance, the enzymatic system of bacteria, fungi, and insects, which plays a crucial role in the compound’s transformation, can be affected by various environmental conditions . .
生化学分析
Biochemical Properties
The enzymatic system of bacteria, fungi, and insects can transform small molecules like monoterpenes . The transformation of p-Menth-8-ene-1,2-diol results in two products, i.e., p-menth-1-ene-7,8-diol and 8-hydroxy-p-menth-1-en-7-oic acid . The C-7 carbon is hydroxylated in the first step, followed by the primary alcohol oxidation to acid in the next step .
Cellular Effects
It is known that monoterpenes, the group of compounds to which p-Menth-8-ene-1,2-diol belongs, have comprehensive actions in plants and are used in food, pharmaceutical, cosmetic, or agricultural products . They are located mainly in specialized types of storage tissues like glandular capitate trichomes .
Molecular Mechanism
It is known that the compound undergoes enzymatic reactions based on enzymes alone or whole microorganisms . These reactions enable obtaining products with a specific structure and purity .
Metabolic Pathways
It is known that the compound undergoes enzymatic reactions, possibly involving various enzymes or cofactors .
準備方法
1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)- can be synthesized through various methods. One common synthetic route involves the oxidation of limonene using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions . The reaction typically proceeds through the formation of an intermediate epoxide, which is subsequently hydrolyzed to yield the diol.
Industrial production methods may involve the use of catalytic processes to enhance the efficiency and yield of the desired product. These methods often employ heterogeneous catalysts and optimized reaction conditions to achieve large-scale production.
化学反応の分析
1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids using strong oxidizing agents such as chromium trioxide (CrO3) or nitric acid (HNO3).
Reduction: Reduction reactions can convert the diol to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)- can be compared with other similar compounds, such as:
Limonene: The parent compound from which the diol is derived. Limonene is a terpene with a similar structure but lacks the hydroxyl groups.
1,2-Cyclohexanediol: A related diol with a similar cyclohexane backbone but without the methyl and methylethenyl substituents.
Terpineol: Another terpene alcohol with a similar structure but different functional groups.
The uniqueness of 1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)- lies in its specific substitution pattern and the presence of both hydroxyl groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8-9,11-12H,1,4-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZWTZTZWGWEGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(C(C1)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862795 | |
| Record name | 1,2-cyclohexanediol, 1-methyl-4-(1-methylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to very slightly yellow oily liquid; Cool minty aroma | |
| Record name | 8-p-Menthene-1,2-diol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
| Record name | 8-p-Menthene-1,2-diol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.920-0.925 | |
| Record name | 8-p-Menthene-1,2-diol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1946-00-5, 38630-75-0 | |
| Record name | Limonene-1,2-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1946-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001946005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-cyclohexanediol, 1-methyl-4-(1-methylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-(1-methylvinyl)cyclohexane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S,2S,4R)-(+)-Limonene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



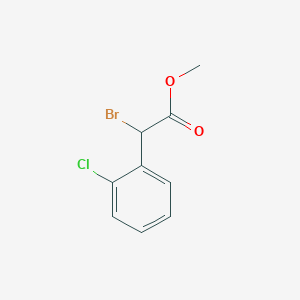
![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B23348.png)

